molecular formula C10H18N2O3 B1531957 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid CAS No. 1341950-39-7

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid

Cat. No. B1531957
CAS RN: 1341950-39-7
M. Wt: 214.26 g/mol
InChI Key: QCWGQDJGTKDZNG-UHFFFAOYSA-N
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Description

Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research . They are heterocyclic, 4-membered rings with nitrogen as their heteroatom .


Synthesis Analysis

Azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of azetidines consists of a 4-membered ring with nitrogen as its heteroatom .


Chemical Reactions Analysis

The reactivity of azetidines can be predicted from their pKa values. The stronger the acid, the smaller the pKa value and strong acids have weak conjugate bases .


Physical And Chemical Properties Analysis

Azetidines have a melting point of 286 °C (dec.) (lit.) . Their solubility and other physical properties can be predicted from their structure and pKa values .

Scientific Research Applications

Pharmaceutical Research

Azetidine derivatives, including 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid, are valuable in pharmaceutical research due to their potential as building blocks for drug development . They can be used to create novel compounds with specific pharmacological properties, such as increased potency or selectivity for certain biological targets.

Agrochemical Development

In agrochemical research, azetidine derivatives are explored for their utility in developing new pesticides and herbicides . Their unique chemical structure can be leveraged to design compounds that are more effective against pests or weeds, while also being safer for the environment and non-target organisms.

Peptide Synthesis

This compound is suitable for solution phase peptide synthesis, which is a method for creating peptides, including therapeutic peptides, in the pharmaceutical industry . Its carboxylic acid group can be used to form peptide bonds with amino groups of other amino acids or peptides.

Material Science

Azetidine derivatives can be used as linkers in the development of bifunctional protein degraders, which are an emerging class of therapeutics in material science . These linkers can influence the 3D orientation of the degrader, affecting its interaction with target proteins and optimizing drug-like properties.

Biochemistry Research

In biochemistry, azetidine derivatives can be utilized to study enzyme-substrate interactions and the synthesis of biomolecules. Their incorporation into larger molecules can help in understanding the structure-activity relationships in biological systems .

Pharmacology

The compound’s derivatives are integral in pharmacological research for creating new medicinal drugs. They can be modified to enhance their interaction with biological targets, improve their metabolic stability, and reduce potential side effects .

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s derivatives could potentially be used in the development of environmentally friendly chemicals or in the study of chemical interactions in natural ecosystems .

PROTAC Development

This compound can serve as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to target specific proteins for degradation. The rigidity of the linker can be crucial for the proper orientation and efficacy of PROTAC molecules .

Safety And Hazards

Azetidines are classified as Combustible Solids under the Storage Class Code 11 .

properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-7(2)11-9(13)6-12-4-8(5-12)10(14)15/h7-8H,3-6H2,1-2H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWGQDJGTKDZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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